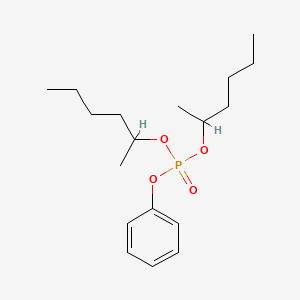
Dihexan-2-yl phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexan-2-yl phenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a phenyl ring and two hexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihexan-2-yl phenyl phosphate typically involves the esterification of phenol with dihexyl phosphate. One common method is the reaction of phenol with dihexyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorophosphate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Dihexan-2-yl phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phenol and dihexyl phosphate.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Hydrolysis: Phenol and dihexyl phosphate.
Oxidation: Quinones or other oxidized phenyl derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Dihexan-2-yl phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.
Mecanismo De Acción
The mechanism of action of dihexan-2-yl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, as a phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl phosphate: Another organophosphate with three phenyl groups instead of hexyl groups.
Diethyl phenyl phosphate: Similar structure but with ethyl groups instead of hexyl groups.
Dibutyl phenyl phosphate: Contains butyl groups instead of hexyl groups.
Uniqueness
Dihexan-2-yl phenyl phosphate is unique due to its specific combination of hexyl and phenyl groups, which can influence its physical and chemical properties
Propiedades
Número CAS |
90735-46-9 |
|---|---|
Fórmula molecular |
C18H31O4P |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
dihexan-2-yl phenyl phosphate |
InChI |
InChI=1S/C18H31O4P/c1-5-7-12-16(3)20-23(19,21-17(4)13-8-6-2)22-18-14-10-9-11-15-18/h9-11,14-17H,5-8,12-13H2,1-4H3 |
Clave InChI |
MYHCUFHNVQONIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)OP(=O)(OC1=CC=CC=C1)OC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


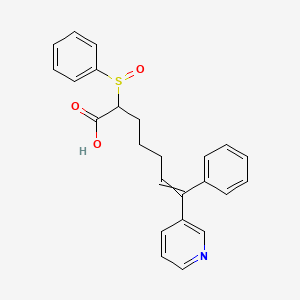
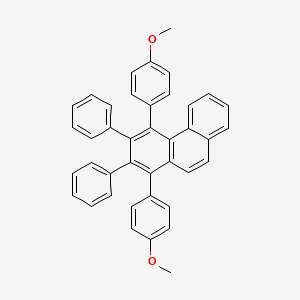
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
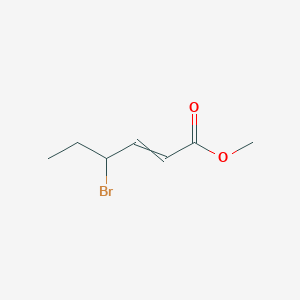

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
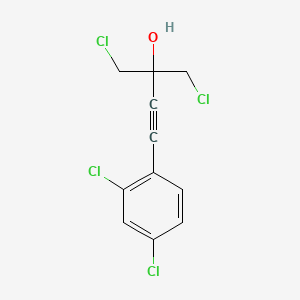
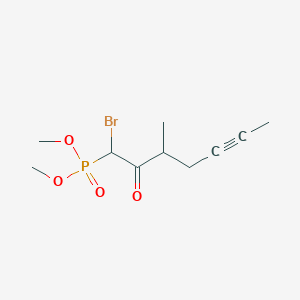
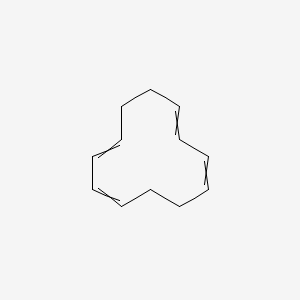
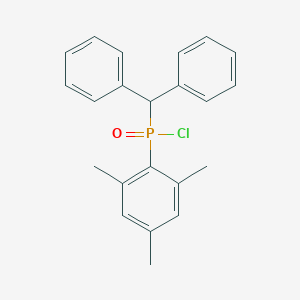
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
